2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)-
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Overview
Description
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- is an organic compound with the molecular formula C11H6ClNO3S It is a derivative of furan, a heterocyclic organic compound, and contains a nitrile group (-CN) and a sulfonyl group (-SO2-) attached to a chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- can be achieved through several methods. One common approach involves the reaction of 2-furancarbonitrile with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Furonitrile: A simpler derivative of furan with a nitrile group.
4-Chlorobenzenesulfonyl chloride: A precursor used in the synthesis of the compound.
Sulfonyl derivatives: Compounds containing the sulfonyl group with various substituents.
Uniqueness
2-Furancarbonitrile, 5-((4-chlorophenyl)sulfonyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
75745-61-8 |
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Molecular Formula |
C11H6ClNO3S |
Molecular Weight |
267.69 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonylfuran-2-carbonitrile |
InChI |
InChI=1S/C11H6ClNO3S/c12-8-1-4-10(5-2-8)17(14,15)11-6-3-9(7-13)16-11/h1-6H |
InChI Key |
OUDYWPWCRBPOMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC=C(O2)C#N)Cl |
Origin of Product |
United States |
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